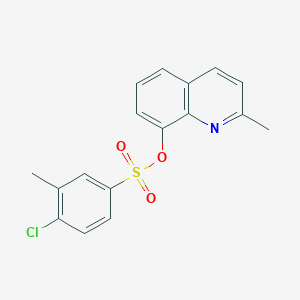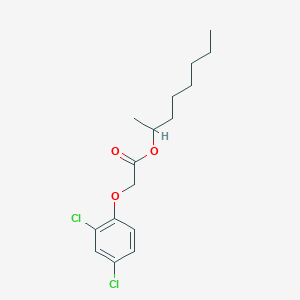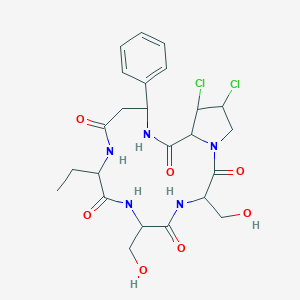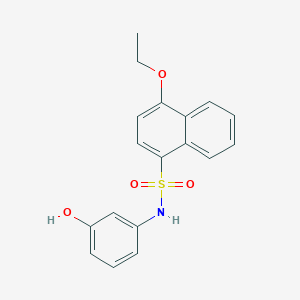
N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide, also known as BRL-15572, is a selective antagonist of the cannabinoid CB1 receptor. This compound has been widely studied for its potential therapeutic applications in various diseases and disorders, including obesity, addiction, and anxiety.
作用機序
N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide acts as a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. By blocking the activity of this receptor, N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide can modulate various physiological processes, including appetite, reward, and anxiety.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects, including reducing food intake and body weight, reducing drug-seeking behavior, and reducing anxiety-like behaviors in animal models. Additionally, N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
実験室実験の利点と制限
One advantage of using N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise modulation of this receptor's activity. However, one limitation of using N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide is its relatively low potency compared to other CB1 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.
将来の方向性
There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide. One area of interest is its potential therapeutic applications in obesity and related metabolic disorders. Additionally, N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide may have potential applications in the treatment of addiction and anxiety disorders. Further research is needed to fully understand the mechanisms underlying these effects and to develop more potent and selective CB1 receptor antagonists.
合成法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide involves the condensation of 2-naphthylamine with 1,3-benzodioxole-5-carboxylic acid, followed by the acetylation of the resulting amine with acetic anhydride. The compound is then purified through recrystallization to obtain a white solid.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and disorders, including obesity, addiction, and anxiety. It has been shown to reduce food intake and body weight in animal models of obesity, as well as to reduce drug-seeking behavior in models of addiction. Additionally, N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide has been shown to have anxiolytic effects in animal models of anxiety.
特性
製品名 |
N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide |
|---|---|
分子式 |
C19H15NO3 |
分子量 |
305.3 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C19H15NO3/c21-19(20-16-7-8-17-18(11-16)23-12-22-17)10-13-5-6-14-3-1-2-4-15(14)9-13/h1-9,11H,10,12H2,(H,20,21) |
InChIキー |
IYTOJTJFRFAWIZ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)

![1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B239501.png)

![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)

![N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide](/img/structure/B239517.png)





